molecular formula C21H20N3Sb B12579762 Azido-triphenyl-prop-2-enyl-lambda5-stibane CAS No. 192820-30-7

Azido-triphenyl-prop-2-enyl-lambda5-stibane

Cat. No.: B12579762
CAS No.: 192820-30-7
M. Wt: 436.2 g/mol
InChI Key: AABFPRISIJXGCH-UHFFFAOYSA-N
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Description

Azido-triphenyl-prop-2-enyl-lambda5-stibane is a complex organometallic compound that features an azido group attached to a triphenyl-prop-2-enyl-lambda5-stibane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azido-triphenyl-prop-2-enyl-lambda5-stibane typically involves the reaction of triphenyl-prop-2-enyl-lambda5-stibane with an azide source under controlled conditions. One common method involves the use of sodium azide (NaN3) in an organic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of azides .

Chemical Reactions Analysis

Types of Reactions

Azido-triphenyl-prop-2-enyl-lambda5-stibane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-triphenyl-prop-2-enyl-lambda5-stibane has several applications in scientific research:

Mechanism of Action

The mechanism of action of azido-triphenyl-prop-2-enyl-lambda5-stibane involves the reactivity of the azido group. The azido group is highly electrophilic and can undergo nucleophilic attack, leading to the formation of various products. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Azido-triphenyl-phosphine: Similar in structure but contains a phosphorus atom instead of antimony.

    Azido-triphenyl-arsine: Contains an arsenic atom instead of antimony.

    Azido-triphenyl-bismuthine: Contains a bismuth atom instead of antimony.

Uniqueness

Azido-triphenyl-prop-2-enyl-lambda5-stibane is unique due to the presence of the antimony atom, which imparts distinct electronic and steric properties compared to its phosphorus, arsenic, and bismuth analogs.

Properties

CAS No.

192820-30-7

Molecular Formula

C21H20N3Sb

Molecular Weight

436.2 g/mol

IUPAC Name

azido-triphenyl-prop-2-enyl-λ5-stibane

InChI

InChI=1S/3C6H5.C3H5.N3.Sb/c3*1-2-4-6-5-3-1;2*1-3-2;/h3*1-5H;3H,1-2H2;;/q;;;;-1;+1

InChI Key

AABFPRISIJXGCH-UHFFFAOYSA-N

Canonical SMILES

C=CC[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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